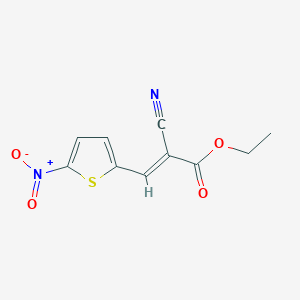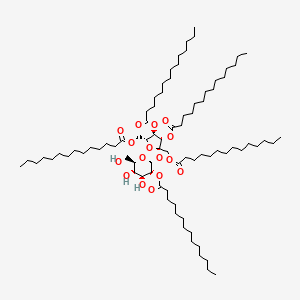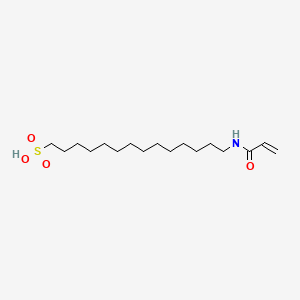
2,4,8-Trimethylnona-1,7-dien-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,8-Trimethylnona-1,7-dien-4-ol is an organic compound with the molecular formula C12H22O It is a non-cyclic alcohol with a unique structure characterized by the presence of three methyl groups and two double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trimethylnona-1,7-dien-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,4,8-trimethylnona-1,7-diene with a suitable oxidizing agent to introduce the hydroxyl group at the 4th position. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,4,8-Trimethylnona-1,7-dien-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of double bonds.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2,4,8-trimethylnona-1,7-dien-4-one.
Reduction: Formation of 2,4,8-trimethylnonanol.
Substitution: Formation of 2,4,8-trimethylnona-1,7-dien-4-chloride or 2,4,8-trimethylnona-1,7-dien-4-amine.
Aplicaciones Científicas De Investigación
2,4,8-Trimethylnona-1,7-dien-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mecanismo De Acción
The mechanism of action of 2,4,8-Trimethylnona-1,7-dien-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group allows for hydrogen bonding with active sites, while the double bonds and methyl groups contribute to its overall reactivity and binding affinity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,8-Trimethyl-1,7-nonadien-4-one
- 2,4,8-Trimethylnonanol
- 2,4,8-Trimethylnona-1,7-dien-4-chloride
Uniqueness
2,4,8-Trimethylnona-1,7-dien-4-ol is unique due to its specific combination of functional groups and structural features. The presence of both double bonds and a hydroxyl group allows for a wide range of chemical reactions and applications. Its distinct scent profile also makes it valuable in the fragrance and flavoring industry.
Propiedades
Número CAS |
94201-34-0 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
2,4,8-trimethylnona-1,7-dien-4-ol |
InChI |
InChI=1S/C12H22O/c1-10(2)7-6-8-12(5,13)9-11(3)4/h7,13H,3,6,8-9H2,1-2,4-5H3 |
Clave InChI |
YSPKCLKSIHQLPT-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(C)(CC(=C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)




